Cas no 2248346-37-2 (Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate)

エチル5-(ピペラジン-1-イルメチル)チオフェン-2-カルボキシレートは、チオフェン骨格とピペラジン環を有する有機化合物です。分子内に求核性の高いピペラジン基を保持しており、医薬品中間体としての応用が期待されます。特に、チオフェン環の電子豊富な性質とピペラジンの塩基性を併せ持つため、生物活性化合物の合成において有用な構造単位となります。カルボキシル酸エステル部位はさらなる誘導体化が可能で、多様な化学変換が施せます。この化合物は高い反応性と構造的多様性を備えており、創薬研究分野での利用価値が注目されています。

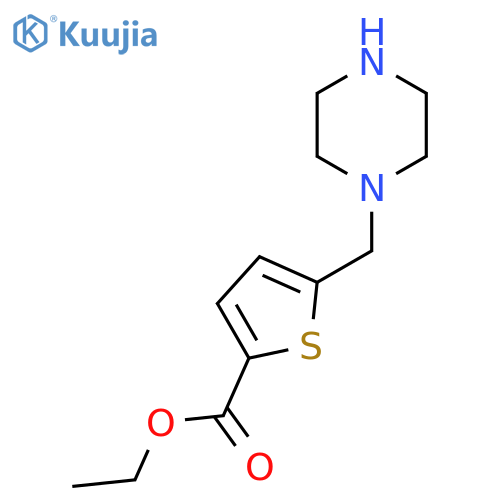

2248346-37-2 structure

商品名:Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate

Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate

- EN300-6508847

- ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate

- 2248346-37-2

-

- インチ: 1S/C12H18N2O2S/c1-2-16-12(15)11-4-3-10(17-11)9-14-7-5-13-6-8-14/h3-4,13H,2,5-9H2,1H3

- InChIKey: LLBWLYICRRNWQL-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OCC)=CC=C1CN1CCNCC1

計算された属性

- せいみつぶんしりょう: 254.10889899g/mol

- どういたいしつりょう: 254.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 69.8Ų

Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6508847-0.1g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 0.1g |

$628.0 | 2025-03-14 | |

| Enamine | EN300-6508847-1.0g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 1.0g |

$714.0 | 2025-03-14 | |

| Enamine | EN300-6508847-0.25g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 0.25g |

$657.0 | 2025-03-14 | |

| Enamine | EN300-6508847-0.05g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 0.05g |

$600.0 | 2025-03-14 | |

| Enamine | EN300-6508847-10.0g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 10.0g |

$3069.0 | 2025-03-14 | |

| Enamine | EN300-6508847-2.5g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 2.5g |

$1399.0 | 2025-03-14 | |

| Enamine | EN300-6508847-0.5g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 0.5g |

$685.0 | 2025-03-14 | |

| Enamine | EN300-6508847-5.0g |

ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |

2248346-37-2 | 95.0% | 5.0g |

$2070.0 | 2025-03-14 |

Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2248346-37-2 (Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量